2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
CAS No.: 400079-26-7
Cat. No.: VC7551080
Molecular Formula: C14H9ClN4O2
Molecular Weight: 300.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 400079-26-7 |
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Molecular Formula | C14H9ClN4O2 |
Molecular Weight | 300.7 |
IUPAC Name | (2-chlorophenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Standard InChI | InChI=1S/C14H9ClN4O2/c15-11-3-1-2-4-12(11)21-14(20)10-5-6-13(17-7-10)19-9-16-8-18-19/h1-9H |
Standard InChI Key | SZJSFFYIQOWQGH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring (nicotinate core) substituted at the 6-position with a 1,2,4-triazole moiety and esterified at the 3-position with 2-chlorophenol. The IUPAC name 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate reflects this arrangement . Key structural attributes include:
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Nicotinate backbone: A pyridine ring with a carboxylate ester at position 3.
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1,2,4-Triazole substituent: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4, linked to the pyridine’s 6-position.
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2-Chlorophenyl ester: A benzene ring with a chlorine atom at position 2, connected via an ester bond.
The SMILES notation for this compound is ClC1=CC=CC=C1OC(=O)C2=CN=C(C=C2)N3C=NC=N3
, derived by modifying the allyl ester in the related compound allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate (PubChem CID: 3766467) .
Physicochemical Data
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Solubility: Predicted to exhibit moderate lipophilicity due to the chlorophenyl group, suggesting limited water solubility but enhanced membrane permeability.
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Thermal stability: Heterocyclic aromatic systems typically confer thermal stability, though experimental data specific to this compound are lacking.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate likely follows a multi-step protocol analogous to related 1,2,4-triazole derivatives :
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Formation of Nicotinoyl Intermediate:
Nicotinic acid (1) reacts with benzotriazole in the presence of thionyl chloride (SOCl₂) to form 1-nicotinoylbenzotriazole (2). This intermediate facilitates subsequent esterification . -
Esterification with 2-Chlorophenol:
Intermediate 2 reacts with 2-chlorophenol in dichloromethane (DCM) to yield the ester 3. This step introduces the chlorophenyl group . -
Hydrazinolysis and Cyclization:
Hydrazine treatment of ester 3 generates hydrazide 4, which undergoes cyclization with potassium dithiocarbazate to form the 1,3,4-oxadiazole or 1,2,4-triazole core . -
Final Alkylation:
Alkylation of the triazole precursor with 2-chloro-N-substituted phenylacetamide derivatives under reflux in acetone produces the target compound .
Analytical Characterization
While specific spectral data for this compound are unavailable, analogous triazole-nicotinate esters are characterized via:
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NMR Spectroscopy: Distinct signals for pyridine protons (δ 8.5–9.0 ppm), triazole protons (δ 7.5–8.5 ppm), and chlorophenyl protons (δ 7.0–7.5 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 300.70 (M⁺) with fragmentation patterns corresponding to the loss of Cl (35/37 isotopic peaks) and CO₂ groups.
Future Research Directions
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Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield and reduce solvent use.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in animal models.
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Crystallographic Analysis: Determine single-crystal X-ray structures to elucidate conformation and intermolecular interactions .
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